molecular formula C20H17ClN2O2 B11364430 N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11364430
M. Wt: 352.8 g/mol
InChI Key: SUSGULYAVUBZPZ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C19H16ClN3O and a molecular weight of 337.803 g/mol .

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O2/c1-25-18-11-7-16(8-12-18)20(24)23(19-4-2-3-13-22-19)14-15-5-9-17(21)10-6-15/h2-13H,14H2,1H3

InChI Key

SUSGULYAVUBZPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 4-chlorobenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting vascular endothelial growth factor receptors (VEGFRs). It binds to the ATP-binding site of VEGFRs, preventing their activation and subsequent signaling pathways involved in angiogenesis, cell survival, and migration. This mechanism makes it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit VEGFRs sets it apart from other similar compounds, making it a valuable candidate for further research in therapeutic applications .

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